7-Fluoro-4H-benzo[d][1,3]dioxin-4-one
Description
7-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a fluorinated derivative of the 4H-benzo[d][1,3]dioxin-4-one scaffold, characterized by a fluorine substituent at the 7-position of the aromatic ring. This compound belongs to a class of 1,3-benzodioxane derivatives, which are widely recognized for their diverse biological activities, including roles as nucleoside transport inhibitors, cytotoxic agents, fungicides, and intermediates in organic synthesis .
Properties
Molecular Formula |
C8H5FO3 |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
7-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5FO3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-3H,4H2 |
InChI Key |
WJSKSGJJBTXFBD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2)F)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of the benzo[d][1,3]dioxin-4-one derivatives, including the fluorinated variant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzo[d][1,3]dioxin-4-one compounds.
Scientific Research Applications
7-Fluoro-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Comparisons
Positional Isomerism: 6-Fluoro vs. 7-Fluoro Derivatives
- 6-Fluoro-4H-benzo[d][1,3]dioxin-4-one : Exhibits a melting point of 124.8–124.9°C and an Rf value of 0.36 in dichloromethane (DCM). NMR data (CDCl₃) reveals coupling constants such as $ J{5,F} = 23.8 \, \text{Hz} $ and $ J{7,F} = 23.3 \, \text{Hz} $, indicating strong fluorine-induced deshielding effects on neighboring protons .
- 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one : Shows a higher Rf value (0.87 in DCM), suggesting reduced polarity compared to the 6-fluoro isomer. NMR data highlights distinct coupling patterns, including $ J{8,F} = 9.9 \, \text{Hz} $ and $ J{6,F} = 11.1 \, \text{Hz} $, reflecting differences in electronic distribution due to fluorine placement .
Substituent Effects: Hydroxyl and Methyl Groups
Physical and Spectroscopic Properties
Key Research Findings
Fluorine Position Dictates Reactivity : The 7-fluoro derivative’s higher Rf value (0.87 vs. 0.36 for 6-F) correlates with reduced polarity, impacting chromatographic separation and solubility in hydrophobic environments .
Synthetic Challenges : Fluorinated intermediates (e.g., diamines) are prone to degradation, necessitating rapid progression to subsequent steps . In contrast, methylated derivatives (e.g., 2,2-dimethyl) exhibit enhanced stability, enabling storage and iterative synthesis .
Biological Advantages : Fluorine’s electronegativity improves binding affinity in enzyme inhibition, as seen in cytotoxic and antifungal assays. However, hydroxylated derivatives may offer broader antioxidant applications .
Biological Activity
7-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom at the 7-position and a carbonyl group at the 4-position of the benzo[d][1,3]dioxin structure. Its molecular formula is C₈H₅FO₂, with a molecular weight of approximately 182.11 g/mol. The presence of fluorine significantly enhances its chemical reactivity and biological activity, making it a valuable subject for research in medicinal chemistry and material sciences.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Topoisomerase Inhibition : It acts as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. By interfering with this enzyme's function, the compound can inhibit cancer cell proliferation.
- Enzyme Interaction : The fluorine substitution enhances hydrogen bonding capabilities, allowing for stronger interactions with biological macromolecules, potentially leading to inhibition of various enzymes involved in cellular processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : Studies have shown that compounds structurally related to this compound demonstrate notable anticancer properties against various cancer cell lines. For example, derivatives have been evaluated for their efficacy against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with promising results .
Table 1: Anticancer Activity Against Various Cell Lines
- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it useful in treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological significance of compounds related to this compound:
- Tumorigenicity Studies : A comparative study on fluorinated benzo derivatives demonstrated that certain analogs exhibited higher tumorigenic potency than traditional carcinogens like benzo[a]pyrene (B[a]P). This suggests that structural modifications can significantly influence biological activity .
- Mechanism-Based Approaches : Recent reviews emphasize the importance of understanding the mechanisms through which these compounds exert their anticancer effects. This includes detailed molecular docking studies that reveal binding affinities to key targets involved in tumor growth and progression .
Applications
The unique properties of this compound extend beyond anticancer activity:
- Medicinal Chemistry : It serves as a core structure in developing biologically active molecules, including nucleoside base transport inhibitors and anti-plasmodial drugs.
- Materials Science : The compound's photophysical properties make it suitable for applications in luminescent materials development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
